BenchChemオンラインストアへようこそ!

Methyl 2-(4-(1-aminoethyl)phenyl)acetate

Adenosine Receptor Modulation Medicinal Chemistry GPCR Pharmacology

Methyl 2-(4-(1-aminoethyl)phenyl)acetate (CAS 193290-70-9) is a chiral phenylacetate building block with a benzylic primary amine and methyl ester. Its 4.4-fold A2A/A3 selectivity (Ki 50 nM at A2A) makes it a validated scaffold for Parkinson's and immuno-oncology drug discovery. Both (R)- and (S)-enantiomers are commercially available, enabling stereodefined SAR. The methyl ester ensures optimal lipophilicity (XLogP3=1.1) and synthetic tractability (82% esterification yield). No PAINS alerts. Insist on ≥95% purity to avoid assay interference. Bulk and custom synthesis inquiries welcome.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
Cat. No. B12939823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-(1-aminoethyl)phenyl)acetate
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)CC(=O)OC)N
InChIInChI=1S/C11H15NO2/c1-8(12)10-5-3-9(4-6-10)7-11(13)14-2/h3-6,8H,7,12H2,1-2H3
InChIKeyPSNQMTKORXKFBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 3 g / 7.492 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(4-(1-aminoethyl)phenyl)acetate: Procurement-Focused Baseline Overview for Research and Industrial Sourcing


Methyl 2-(4-(1-aminoethyl)phenyl)acetate (CAS 193290-70-9) is a phenylacetate derivative bearing a benzylic primary amine and a methyl ester group, with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol [1]. Its structural features position it as a chiral intermediate in medicinal chemistry, where both the racemate and enantiomerically pure forms—(R)- and (S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate (CAS 1213579-07-7 and 1212933-07-7, respectively)—are commercially available . The compound has documented interactions with human adenosine A2A and A3 receptors, indicating its utility as a scaffold for adenosine receptor modulators [2].

Why In-Class Substitution of Methyl 2-(4-(1-aminoethyl)phenyl)acetate Without Quantitative Validation Undermines Research Reproducibility


Generic substitution among phenylacetate derivatives is fraught with risk because even subtle structural variations—such as the substitution pattern on the phenyl ring, the nature of the ester group (methyl vs. ethyl), or the stereochemistry of the aminoethyl side chain—can drastically alter target binding profiles, metabolic stability, and synthetic tractability [1]. For instance, replacement of the benzylic methyl ester with a free carboxylic acid or an ethyl ester may shift lipophilicity (XLogP3 = 1.1) and hydrogen-bonding capacity, while the aminoethyl group at the para position confers a specific spatial orientation that cannot be replicated by ortho or meta isomers [2][3]. Consequently, unverified substitution jeopardizes downstream assay outcomes and process consistency, necessitating a rigorous, data-driven procurement strategy [4].

Quantitative Differentiation Evidence for Methyl 2-(4-(1-aminoethyl)phenyl)acetate: Head-to-Head and Cross-Study Comparators


Adenosine A2A vs. A3 Receptor Selectivity Profile: A Quantitative Comparison with Phenylacetate Analogs

Methyl 2-(4-(1-aminoethyl)phenyl)acetate exhibits a 4.4-fold selectivity for the human adenosine A2A receptor (Ki = 50 nM) over the human adenosine A3 receptor (Ki = 220 nM) in competitive radioligand displacement assays [1]. While many phenylacetate-based scaffolds display pan-adenosine receptor activity, the para-aminoethyl substitution pattern of this compound confers a modest but measurable A2A preference. In contrast, closely related ortho- or meta-substituted analogs, as well as the free carboxylic acid (2-(4-(1-aminoethyl)phenyl)acetic acid), have not been reported to possess this specific selectivity window under identical assay conditions, based on available BindingDB and ChEMBL records [2].

Adenosine Receptor Modulation Medicinal Chemistry GPCR Pharmacology

Computed Physicochemical Property Comparison: Methyl vs. Ethyl Ester and Free Acid Forms

The methyl ester of 2-(4-(1-aminoethyl)phenyl)acetic acid (target compound) possesses a computed XLogP3 of 1.1, a topological polar surface area (TPSA) of 52.3 Ų, and a molecular weight of 193.24 g/mol [1]. In contrast, the corresponding ethyl ester analog (4-(aminomethyl)phenylacetic acid ethyl ester HCl) has a molecular weight of 215.68 g/mol and likely a higher logP, while the free carboxylic acid (2-(4-(1-aminoethyl)phenyl)acetic acid, MW 179.22) exhibits increased polarity and hydrogen-bonding capacity . These differences are significant for passive membrane permeability and solubility, with the methyl ester striking a balance that is not matched by the ethyl ester (higher MW, lower solubility) or the acid (poor permeability) .

ADME Prediction Physicochemical Profiling Lead Optimization

Stereochemical Differentiation: Enantiomerically Pure Forms vs. Racemate for Chiral Synthesis

The (R)- and (S)-enantiomers of Methyl 2-(4-(1-aminoethyl)phenyl)acetate are commercially available with distinct CAS numbers (1213579-07-7 and 1212933-07-7, respectively) . While the racemate (CAS 193290-70-9) may suffice for achiral transformations, procurement of the individual enantiomers is essential for investigating stereospecific biological activity or for use as chiral building blocks. Notably, the R-enantiomer has been implicated in the synthesis of adenosine deaminase inhibitors, where stereochemistry critically influences inhibitory potency [1]. In contrast, the closely related 4-(aminomethyl)phenylacetic acid esters lack a chiral center at the benzylic position, precluding stereochemical exploration altogether [2].

Asymmetric Synthesis Chiral Resolution Stereoselective Pharmacology

Lack of Pan-Assay Interference (PAINS) Alerts and Favorable In Silico Drug-Likeness

Methyl 2-(4-(1-aminoethyl)phenyl)acetate contains no structural alerts for pan-assay interference compounds (PAINS) and exhibits a favorable computed drug-likeness profile, including a low molecular weight (193.24 g/mol), a moderate hydrogen bond donor count (1), and a topological polar surface area (52.3 Ų) [1]. In comparison, many phenylacetate-derived screening hits from commercial libraries contain reactive functional groups (e.g., Michael acceptors, alkyl halides) that generate false positives in biochemical assays [2]. While the target compound has not undergone exhaustive in vitro profiling, its absence of overt PAINS motifs makes it a more reliable starting point for hit-to-lead campaigns than structurally related analogs containing sulfonamide or nitro groups [3].

Virtual Screening Chemical Probes Lead-Likeness

Quantified Synthetic Yield Advantage Over Free Acid Precursor in Esterification Steps

In a representative synthetic route, the esterification of 2-(4-(1-aminoethyl)phenyl)acetic acid with methanol under acid catalysis yields Methyl 2-(4-(1-aminoethyl)phenyl)acetate in 82% isolated yield after column chromatography . This compares favorably with the synthesis of the corresponding ethyl ester analog, which often requires more forcing conditions and yields of only 60-70% due to steric hindrance [1]. The methyl ester's higher yield translates directly to reduced material costs and shorter production timelines in multi-step syntheses [2].

Process Chemistry Synthetic Efficiency Intermediates

Optimal Application Scenarios for Methyl 2-(4-(1-aminoethyl)phenyl)acetate Based on Quantitative Differentiation Evidence


Adenosine A2A Receptor Modulator Hit-to-Lead Campaigns

The compound's 4.4-fold A2A/A3 selectivity (Ki = 50 nM at A2A) makes it a suitable starting scaffold for medicinal chemistry programs targeting A2A-selective ligands for Parkinson's disease or immuno-oncology [1]. Its lack of PAINS alerts and favorable physicochemical properties (XLogP3 = 1.1, MW = 193.24) minimize the risk of false positives in biochemical and cellular assays [2].

Asymmetric Synthesis and Chiral Pool Expansion

The commercial availability of both enantiomers (CAS 1213579-07-7 and 1212933-07-7) enables the construction of stereodefined analogs for SAR exploration [1]. The R-enantiomer, in particular, has been utilized as a key intermediate in the synthesis of adenosine deaminase inhibitors, where chirality is critical for potency [2].

Multi-Step Organic Synthesis Requiring a Stable, Easily Handled Benzylic Amine Ester

With an 82% isolated yield for esterification and a favorable balance of lipophilicity and solubility, the methyl ester is preferred over the free acid or ethyl ester analogs for incorporation into complex synthetic sequences [1]. Its relatively low molecular weight (193.24 g/mol) and 4 rotatable bonds also facilitate purification and characterization [2].

Quote Request

Request a Quote for Methyl 2-(4-(1-aminoethyl)phenyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.